10H-Dibenzo[b,e][1,4]oxaborinin-10-ol
Description
Properties
IUPAC Name |
10-hydroxybenzo[b][1,4]benzoxaborinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFPDIBAOEMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2OC3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 10h Dibenzo B,e 1 2 Oxaborinin 10 Ol and Analogues
Exploration of Precursor Chemistry and Strategic Starting Materials for Dibenzo[b,e]nih.govresearchgate.netoxaborinins
The construction of the dibenzo[b,e] nih.govresearchgate.netoxaborinin tricycle relies on the strategic selection of precursors that can efficiently form the central oxaborinin ring. The core structure is conceptually derived from a diphenyl ether scaffold, making substituted diphenyl ethers key starting materials. A common retrosynthetic disconnection breaks the two C-O bonds and the B-O/B-C bonds, suggesting precursors like 2,2'-disubstituted diphenyl ethers.
Key strategic starting materials include:
2,2'-Dihydroxydiphenyl ethers: These compounds provide the core diaryl ether framework and the two oxygen atoms required for the oxaborinin ring. Cyclization is typically achieved by reaction with a boron source.
2-Halophenols and 2-halobenzaldehydes: These can be coupled to form a diaryl ether intermediate, which is then further elaborated and cyclized. For instance, Ullmann coupling reactions are a classic method for forming the diaryl ether bond. nih.gov
o-Nitrobenzyl derivatives and 2-chlorobenzaldehydes: These can be used to construct the C-C backbone prior to cyclization. For the analogous dibenzo[b,f]azepine system, a key intermediate is 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol. nih.gov An oxygen-containing analogue, 2-(2-hydroxyphenyl)-1-(2-halophenyl)ethanol, could serve as a precursor for the oxaborinin ring system, which would be formed via an intramolecular C-O bond formation.
The choice of starting material is often dictated by the desired substitution pattern on the final dibenzo[b,e] nih.govresearchgate.netoxaborinin product. The presence of specific functional groups on the precursors allows for pre-functionalization before the core heterocycle is assembled.
Development of Novel Synthetic Routes to the Oxaborinin Core
Recent advances in synthetic organic chemistry have led to the development of several novel routes to access the oxaborinin core structure, moving beyond traditional methods.
Cyclocondensation reactions are a cornerstone for the synthesis of heterocyclic systems, including boron-containing ones. aablocks.com These reactions typically involve the joining of two or more molecules with the elimination of a small molecule like water or an alcohol. For the dibenzo[b,e] nih.govresearchgate.netoxaborinin system, a key cyclocondensation step would involve the reaction of a 2,2'-disubstituted diphenyl ether precursor with a boron trihalide or boronic acid.
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.govmdpi.com While specific MCRs for 10H-Dibenzo[b,e] nih.govresearchgate.netoxaborinin-10-ol are not widely reported, related strategies have been developed for other boron heterocycles. For example, a nickel-catalyzed dearylative cyclocondensation of aldehydes, alkynes, and triphenylborane has been reported to generate oxaboranes in moderate to high yields. rsc.orgiastate.edu This approach represents a modular synthesis of oxaboranes that could potentially be adapted for the dibenzo[b,e] nih.govresearchgate.netoxaborinin framework. rsc.orgiastate.edu The power of MCRs lies in their ability to rapidly generate molecular complexity from simple starting materials in a step- and atom-economical fashion.
Photochemistry offers unique pathways for the synthesis of complex organic molecules by accessing excited states with distinct reactivity. nih.gov Photoinduced synthetic approaches to organoboron compounds have become an area of increasing interest. aablocks.comnih.gov A notable photochemical strategy involves the generation of chiral N,B,X-heterocycles (where X can be S or O) through the scission of a heteroaromatic C-X bond followed by boron insertion. nih.gov
This methodology has been applied to chiral organoboron compounds with mesityl and heterocycle substituents (like furyl derivatives), which undergo a quantitative phototransformation to yield rare, chiral, base-stabilized 1,2-oxaborinines. nih.govresearchgate.net The reaction is believed to proceed through a common biradical intermediate. nih.gov This approach highlights the potential of light-induced reactions to construct the oxaborinin ring system under mild conditions, offering access to structures that may be difficult to obtain through traditional thermal methods.
Synthesizing the dibenzo[b,e] nih.govresearchgate.netoxaborinin core directly from diphenyl ether requires a method for ortho-difunctionalization. One potential route involves a directed ortho-metalation strategy, where a directing group on the diphenyl ether guides lithiation or borylation to the 2 and 2' positions. This is followed by reaction with a suitable boron electrophile and subsequent cyclization.
More commonly, the synthesis starts from pre-functionalized aromatics. For the related dibenzo[b,f]oxepine system, several methods have been established that could be adapted. These include:
Intramolecular Mizoroki-Heck Reaction: A diaryl ether containing a bromoolefin can be cyclized using a palladium catalyst to form the seven-membered ring. nih.gov
Ullmann Coupling and Friedel-Crafts Reaction: An Ullmann coupling can form the diaryl ether linkage, followed by an intramolecular Friedel-Crafts reaction to close the ring. nih.gov
Intramolecular McMurry Reaction: Diaryl ethers containing two aldehyde groups can be reductively coupled using a low-valent titanium reagent (TiCl₄/Zn) to form the central double bond of the heterocycle. nih.gov
By analogy, a synthetic route to 10H-Dibenzo[b,e] nih.govresearchgate.netoxaborinin-10-ol could involve the synthesis of a 2-bromo-2'-hydroxy-diphenyl ether, followed by ortho-borylation and subsequent intramolecular cyclization.
Regioselective and Stereoselective Synthesis of Substituted Oxaborinin Derivatives
Achieving regioselectivity in the synthesis of substituted dibenzo[b,e] nih.govresearchgate.netoxaborinins is crucial for tuning their electronic and steric properties. Regiocontrol is typically achieved by using appropriately substituted starting materials. For example, starting with a substituted 2-aminophenol and a substituted 2-halobenzaldehyde allows for the controlled synthesis of specific isomers of the analogous dibenzo[b,f] nih.govresearchgate.netoxazepine. researchgate.netresearchgate.net This precursor-directed approach is the most common strategy for ensuring a specific substitution pattern on the final heterocyclic product.
Stereoselective synthesis becomes relevant when chiral centers are present, either on the heterocyclic core or on its substituents. For simpler 1,2-oxaborinan-3-enes, chiral Brønsted-acid-catalyzed aldehyde additions have been used to generate enantioenriched products with excellent stereoselectivities. nih.govacs.org While the core of 10H-Dibenzo[b,e] nih.govresearchgate.netoxaborinin-10-ol is planar, the introduction of substituents can create stereocenters. For example, the reduction of a carbonyl group at the 10-position could create a chiral center, and stereoselective reducing agents could be employed to favor one enantiomer over the other.
| Method | Key Precursors | Controlling Factor | Typical Outcome |
|---|---|---|---|
| Precursor-Directed Synthesis | Substituted 2-halophenols, Substituted 2-hydroxybenzaldehydes | Substitution pattern of starting materials | Regioisomers with defined substituent placement |
| Asymmetric Catalysis | Prochiral oxaborinin precursors | Chiral catalyst (e.g., Brønsted acid) | Enantioenriched substituted oxaborinins nih.govacs.org |
| Diastereoselective Cyclization | Precursors with existing stereocenters | Steric hindrance and electronic effects of existing chiral centers | Diastereomerically enriched products |
Strategies for Late-Stage Functionalization of Assembled Boron Heterocycles
Late-stage functionalization (LSF) is a powerful strategy for diversifying a core molecular scaffold after the main heterocyclic ring system has been assembled. nih.govresearchgate.net This approach is highly efficient for creating libraries of analogues for structure-activity relationship studies. For boron heterocycles, several LSF methods are available.
Functionalization at Boron: The boron atom itself is a prime site for functionalization. In 10H-Dibenzo[b,e] nih.govresearchgate.netoxaborinin-10-ol, the B-OH group can be readily converted to other functionalities. For instance, it can be transformed into a B-halide (e.g., B-Cl), which then serves as a leaving group for nucleophilic substitution with Grignard reagents, organolithium compounds, or alkoxides to install new B-alkyl, B-aryl, or B-alkoxy groups. nih.gov
C-H Borylation: Iridium-catalyzed C-H borylation is a potent method for introducing a boryl group (e.g., Bpin) onto the aromatic rings of the heterocycle. acs.orgnih.gov This reaction often exhibits high regioselectivity, typically occurring at positions distal to existing heteroatoms due to steric and electronic effects. nih.gov The newly installed boryl group can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new C-C bonds. acs.org
| Functionalization Site | Methodology | Reagents | Resulting Functional Group |
|---|---|---|---|
| Boron Atom | Nucleophilic Substitution | Grignard reagents (R-MgX), Organolithiums (R-Li) | B-Alkyl, B-Aryl nih.gov |
| Aromatic C-H Bonds | Ir-catalyzed C-H Borylation | B2pin2, Ir catalyst (e.g., [Ir(cod)OMe]2) | Aryl-Bpin acs.orgnih.gov |
| Aromatic C-H Bonds (Post-Borylation) | Suzuki-Miyaura Coupling | Aryl halides, Pd catalyst, Base | Biaryl structures acs.org |
These late-stage functionalization techniques provide a modular and efficient toolkit for accessing a wide range of substituted dibenzo[b,e] nih.govresearchgate.netoxaborinin derivatives from a common intermediate. nih.gov
Mechanistic Studies and Reactivity Profiles of 10h Dibenzo B,e 1 2 Oxaborinin 10 Ol
Probing Lewis Acidity and Adduct Formation at the Boron Center
The boron atom in 10H-Dibenzo[b,e] nju.edu.cnresearchgate.netoxaborinin-10-ol possesses a vacant p-orbital, rendering it an electron-deficient center and a Lewis acid. acs.org This inherent Lewis acidity is a cornerstone of its reactivity, enabling it to interact with a variety of electron-rich species.
Interactions with Diverse Lewis Bases and Nucleophiles
The electrophilic nature of the boron atom in the dibenzo[b,e] nju.edu.cnresearchgate.netoxaborinin scaffold facilitates its interaction with a wide array of Lewis bases and nucleophiles. mdpi.com These interactions are fundamental to its role in catalysis and molecular recognition. The strength of the interaction and the nature of the resulting adduct are dependent on the electronic and steric properties of the incoming Lewis base.
Common Lewis bases that can interact with the boron center include nitrogen-containing compounds such as amines and pyridines, as well as oxygen-containing species like ethers and carbonyls. The lone pair of electrons on the heteroatom of the Lewis base coordinates to the empty p-orbital of the boron atom, forming a dative bond.
Formation and Characterization of Tetracoordinate Boron Species
The interaction between the trigonal planar (sp² hybridized) boron center of 10H-Dibenzo[b,e] nju.edu.cnresearchgate.netoxaborinin-10-ol and a Lewis base leads to the formation of a tetracoordinate (sp³ hybridized) boron species. acs.org This change in coordination geometry is accompanied by a shift in the electronic properties of the boron atom and the molecule as a whole.
The formation of these tetracoordinate adducts can be monitored and characterized using various spectroscopic techniques. 11B NMR spectroscopy is particularly informative, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment. A significant upfield shift is typically observed upon the transition from a tricoordinate to a tetracoordinate state. X-ray crystallography can provide definitive structural evidence of the adduct, revealing bond lengths and angles that confirm the tetrahedral geometry around the boron center.
Investigation of Reversible Covalent Interactions and Dynamic Covalent Chemistry
The ability of the boronic acid moiety in 10H-Dibenzo[b,e] nju.edu.cnresearchgate.netoxaborinin-10-ol to form reversible covalent bonds, particularly with diols, is a key aspect of its utility in dynamic covalent chemistry (DCC). nih.gov DCC utilizes reversible reactions to generate libraries of compounds that can adapt their constitution in response to external stimuli, allowing for the selection of species with desired properties under thermodynamic control.
The reaction between a boronic acid and a diol yields a cyclic boronate ester. This reaction is typically reversible and its equilibrium position can be influenced by factors such as pH, temperature, and the presence of a template. researchgate.net This reversibility allows for "error-checking" and the proof-reading of molecular assemblies. nih.gov
A study on the structurally similar 10-Hydroxy-10,9-boroxophenanthrene demonstrated its rapid and reversible reaction with both benzylic and alkane diols in non-polar solvents, favoring the formation of 2:1 adducts. northwestern.edu The diol component in these adducts could be readily and rapidly exchanged by introducing an alternative diol at room temperature, highlighting the dynamic nature of this covalent interaction. northwestern.edu This dynamic behavior is crucial for the assembly of more complex supramolecular structures. northwestern.edu
Elucidation of Reaction Pathways Involving the Boron-Oxygen Bond
The boron-oxygen (B-O) bond within the oxaborinin ring is a key functional group that dictates much of the compound's reactivity. Understanding the pathways through which this bond can be cleaved or modified is essential for harnessing its synthetic potential.
Theoretical and experimental studies on other organoboron compounds, such as pinacolborane (HBpin), have provided insights into the factors governing B-O bond cleavage. nju.edu.cnnih.gov These studies have shown that the chemoselectivity of B-O versus B-H bond cleavage can be controlled by the electronic properties of ancillary ligands. nih.gov For instance, the use of a pincer-type phosphorus compound with an [ONO]³⁻ ligand was found to selectively promote the cleavage of the stronger B-O bond over the weaker B-H bond. nih.gov The mechanism of this cleavage can be influenced by electron transfer processes between the boron-containing substrate and the reacting species. nju.edu.cn
In the context of 10H-Dibenzo[b,e] nju.edu.cnresearchgate.netoxaborinin-10-ol, the B-O bond can potentially be cleaved under various conditions, such as in the presence of strong Lewis acids or bases, or through redox processes. The specific reaction pathways will depend on the nature of the reagents and the reaction conditions. For example, in related boron subphthalocyanine (B1262678) systems, the cleavage of an endocyclic C-O bond in solvent molecules like THF has been observed in the presence of the boron compound, suggesting the potential for the boron center to activate otherwise inert bonds. mdpi.com
Comprehensive Functional Group Transformations and Derivatization Strategies of the Oxaborinin Scaffold
The development of synthetic methodologies to modify the dibenzo[b,e] nju.edu.cnresearchgate.netoxaborinin scaffold is crucial for tuning its properties and expanding its applications. Derivatization can be targeted at several positions, including the aromatic rings and the boron and oxygen heteroatoms.
Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, could potentially be employed to introduce functional groups onto the benzene (B151609) rings of the scaffold. The regioselectivity of these reactions would be influenced by the directing effects of the existing substituents.
Furthermore, the hydroxyl group on the boron atom provides a handle for various transformations. For instance, esterification or etherification of the B-OH group could be achieved to modify the solubility and electronic properties of the molecule. Additionally, the development of cross-coupling reactions, such as the Suzuki-Miyaura coupling, could enable the introduction of a wide range of substituents at specific positions on the aromatic backbone, provided that appropriate precursors (e.g., halogenated derivatives) are accessible.
The synthesis of derivatives of the structurally related dibenzo[b,f] nju.edu.cnresearchgate.netoxazepine scaffold has been extensively reviewed, with methods including cyclocondensation, copper-catalyzed reactions, and various multi-component reactions. researchgate.net Similar strategies could potentially be adapted for the synthesis and derivatization of the dibenzo[b,e] nju.edu.cnresearchgate.netoxaborinin core.
Theoretical and Computational Investigations of Dibenzo B,e 1 2 Oxaborinin Systems
Quantum Chemical Analysis of Electronic Structure and Bonding (e.g., π-conjugation, empty p-orbital interactions)
Quantum chemical calculations are instrumental in elucidating the intricate electronic structure and bonding characteristics of 10H-Dibenzo[b,e] nih.govrsc.orgoxaborinin-10-ol. A key feature of this molecule is the presence of a boron atom within a heterocyclic ring, which significantly influences its electronic properties. The boron atom, in its sp2-hybridized state, possesses a vacant p-orbital perpendicular to the molecular plane. nih.govrsc.org This empty p-orbital plays a crucial role in the electronic behavior of the molecule, acting as an electron acceptor and participating in π-conjugation with the adjacent oxygen atom and the fused benzene (B151609) rings.
Computational Assessment of Aromaticity and Antiaromaticity in Boron Heterocycles
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated molecules. In boron-containing heterocycles like 10H-Dibenzo[b,e] nih.govrsc.orgoxaborinin-10-ol, the assessment of aromaticity is a complex task due to the presence of the heteroatom. Computational methods provide powerful tools to quantify the aromatic character of different parts of the molecule.
Several well-established computational indices are used to evaluate aromaticity, including:
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). nih.gov The NICS(1)zz index, which is calculated 1 Å above the ring plane and considers only the tensor component perpendicular to the ring, is often considered a more reliable indicator of π-aromaticity. nih.govnih.gov
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization within a ring, comparing it to an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative values suggest non-aromatic or antiaromatic character, respectively.
Para-Delocalization Index (PDI) and Aromatic Fluctuation Index (FLU) : These are electron delocalization-based indices that can also provide quantitative measures of aromaticity. researchgate.net
For the 10H-Dibenzo[b,e] nih.govrsc.orgoxaborinin-10-ol molecule, these indices can be calculated for both the fused benzene rings and the central oxaborinin ring. It is expected that the benzene rings will exhibit strong aromatic character. The aromaticity of the central oxaborinin ring is of particular interest, as it depends on the extent of π-electron delocalization involving the boron and oxygen atoms. Computational studies on similar dibenzo-fused heterocycles have shown that the nature of the heteroatoms significantly influences the aromaticity of the fused system. acs.org
In-depth Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling provides a powerful avenue for investigating the reaction mechanisms of 10H-Dibenzo[b,e] nih.govrsc.orgoxaborinin-10-ol at a molecular level. By mapping the potential energy surface of a reaction, key stationary points such as reactants, products, intermediates, and transition states can be identified and characterized. This allows for a detailed understanding of the reaction pathways, activation energies, and the factors that control reactivity and selectivity.
For 10H-Dibenzo[b,e] nih.govrsc.orgoxaborinin-10-ol, several types of reactions can be computationally explored:
Electrophilic Aromatic Substitution: The fused benzene rings are susceptible to electrophilic attack. Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of such reactions by analyzing the distribution of electron density and the stability of the corresponding sigma complexes (arenium ions). nih.gov The directing effects of the oxaborinin ring on the incoming electrophile can be elucidated.
Reactions at the Boron Center: The Lewis acidic nature of the boron atom makes it a target for nucleophilic attack. Computational studies can model the coordination of Lewis bases to the boron center and subsequent reactions.
Hydrolysis and Esterification: The B-OH group can undergo hydrolysis or esterification reactions. Computational investigations can shed light on the mechanisms of these processes, including the role of water or other reagents and the energetics of the transition states. rsc.orgrsc.org Studies on the hydrolysis of boronic esters have shown that the stability of the six-membered dioxaborinane ring is significantly higher than that of five-membered dioxaborolane rings. rsc.org
By employing methods such as DFT and ab initio calculations, it is possible to gain a comprehensive understanding of the factors governing the reactivity of this heterocyclic system.
Prediction and Correlation of Spectroscopic Parameters and Reactivity Trends
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules, providing a valuable link between theoretical models and experimental observations. For 10H-Dibenzo[b,e] nih.govrsc.orgoxaborinin-10-ol, computational methods can be used to predict various spectroscopic parameters and to establish correlations with its reactivity.
Predicted Spectroscopic Data for 10H-Dibenzo[b,e] nih.govrsc.orgoxaborinin-10-ol
| Spectroscopic Technique | Predicted Parameter | Computational Method |
| ¹¹B NMR | Chemical Shift (δ) | GIAO-DFT |
| ¹H and ¹³C NMR | Chemical Shifts (δ) | GIAO-DFT |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | TD-DFT |
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and especially ¹¹B nuclei are sensitive to the electronic environment. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. nih.govnih.govresearchgate.net The predicted ¹¹B NMR chemical shift is particularly informative about the coordination state and electronic nature of the boron atom. nih.govnih.govresearchgate.netresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra of the molecule. nih.govnih.gov The calculated excitation energies and oscillator strengths can be correlated with the experimental absorption maxima (λmax) to understand the nature of the electronic transitions, such as π-π* transitions within the aromatic system. nih.gov The extent of π-conjugation in the molecule is expected to have a significant impact on the position of the absorption bands. nih.gov
By correlating these predicted spectroscopic parameters with calculated reactivity descriptors (e.g., frontier molecular orbital energies, atomic charges), it is possible to establish quantitative structure-property relationships (QSPR) and structure-activity relationships (SAR). These relationships can be invaluable for predicting the reactivity and potential applications of related dibenzo[b,e] nih.govrsc.orgoxaborinin derivatives.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of 10H-Dibenzo[b,e] nih.govrsc.orgoxaborinin-10-ol are crucial for understanding its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for exploring the molecule's flexibility and preferred spatial arrangements.
The central oxaborinin ring in the dibenzo[b,e] nih.govrsc.orgoxaborinin system is not necessarily planar. It can adopt different conformations, such as a boat or a twisted-boat form, depending on the substitution pattern and the electronic interactions within the ring. Computational methods can be used to:
Identify Stable Conformers: By systematically exploring the potential energy surface, it is possible to identify the low-energy conformers of the molecule. This involves rotating the rotatable bonds and calculating the energy of each resulting geometry.
Determine Conformational Energy Landscapes: These landscapes provide a visual representation of the relative energies of different conformations and the energy barriers between them. researchgate.netchemrxiv.orgchemrxiv.orgnih.gov This information is crucial for understanding the conformational flexibility of the molecule at different temperatures.
Perform Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule moves, vibrates, and changes its conformation in response to its environment (e.g., in a solvent). nih.gov
Advanced Spectroscopic and Electrochemical Characterization Methodologies
Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule. For 10H-Dibenzo[b,e] nih.govmoldb.comoxaborinin-10-ol, this technique would provide exact atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles within the crystal lattice.
While specific crystallographic data for the parent compound is not widely published, analysis of related dibenzo-heterocyclic structures allows for well-founded predictions. nih.govsemanticscholar.org The central oxaborinin ring is expected to be nearly planar, although slight puckering in a boat-like conformation is possible. The geometry around the boron atom is anticipated to be trigonal planar, consistent with its sp² hybridization. Key structural parameters that would be determined include the lengths of the B-C and B-O bonds within the heterocyclic ring and the exocyclic B-O bond of the hydroxyl group. Furthermore, this analysis would reveal intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the ether oxygen or boron-bound oxygen of a neighboring molecule, which dictates the crystal packing arrangement.
Table 1: Predicted Crystallographic Parameters for 10H-Dibenzo[b,e] nih.govmoldb.comoxaborinin-10-ol
| Parameter | Expected Value/Geometry | Significance |
| Boron (B10) Geometry | Trigonal Planar | Confirms the sp² hybridization and electron-deficient nature of the boron center. |
| Sum of Angles around B10 | ~360° | A value close to 360° indicates planarity at the boron atom. |
| B-C Bond Length | ~1.55 Å | Provides insight into the strength and nature of the boron-carbon covalent bond. |
| B-O (ring) Bond Length | ~1.38 Å | Characterizes the endocyclic boron-oxygen bond within the heterocyclic system. |
| B-O (hydroxyl) Bond Length | ~1.36 Å | Characterizes the exocyclic boron-hydroxyl bond. |
| Intermolecular Bonding | Hydrogen Bonding (O-H···O) | Determines crystal packing, solubility, and melting point. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 10H-Dibenzo[b,e] nih.govmoldb.comoxaborinin-10-ol in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the compound's connectivity and electronic environment. nih.govnih.gov
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the eight protons on the two benzene (B151609) rings. The exact chemical shifts and coupling patterns would allow for the assignment of each proton. A broad singlet, corresponding to the hydroxyl proton (B-OH), would also be present, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the 12 carbon atoms of the dibenzo framework. Due to molecular symmetry, fewer than 12 signals might be observed. The chemical shifts would confirm the aromatic nature of the rings and identify the carbons directly bonded to the boron and oxygen heteroatoms.
¹¹B NMR: As a quadrupolar nucleus with a high natural abundance (80.4%), the ¹¹B isotope is a powerful probe for the local environment of the boron atom. nih.gov For a three-coordinate organoborane like 10H-Dibenzo[b,e] nih.govmoldb.comoxaborinin-10-ol, the ¹¹B NMR spectrum is expected to show a single, relatively broad resonance. The chemical shift is highly indicative of the electronic environment and coordination number of the boron atom. A chemical shift in the range of δ 25-35 ppm (relative to BF₃·OEt₂) would be consistent with a neutral, trigonal planar boronate ester-like structure.
Table 2: Expected NMR Chemical Shift Ranges for 10H-Dibenzo[b,e] nih.govmoldb.comoxaborinin-10-ol
| Nucleus | Expected Chemical Shift (δ) | Structural Information Provided |
| ¹H | 7.0 - 8.5 ppm (Aromatic) | Confirms the presence of the dibenzo framework; coupling patterns reveal substitution. |
| ¹H | Variable (Hydroxyl) | Identifies the B-OH proton; sensitive to hydrogen bonding and solvent exchange. |
| ¹³C | 110 - 160 ppm (Aromatic) | Reveals the number of unique carbon environments in the fused ring system. |
| ¹¹B | 25 - 35 ppm | Confirms the three-coordinate (trigonal planar) geometry of the boron center. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally confirming the elemental composition of 10H-Dibenzo[b,e] nih.govmoldb.comoxaborinin-10-ol. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), HRMS can distinguish the compound's molecular formula, C₁₂H₉BO₂, from other potential formulas with the same nominal mass. The calculated monoisotopic mass for this compound is 196.0695597 Da. nih.gov
In addition to molecular formula validation, HRMS coupled with fragmentation techniques (e.g., MS/MS) provides valuable structural information. The fragmentation pattern can help to confirm the connectivity of the molecule. Common fragmentation pathways for 10H-Dibenzo[b,e] nih.govmoldb.comoxaborinin-10-ol would likely involve:
Loss of the hydroxyl radical (•OH), resulting in a fragment at m/z ~179.
Cleavage of the heterocyclic ring, leading to characteristic fragments of the biphenyl (B1667301) ether backbone.
Loss of water (H₂O) under certain ionization conditions.
Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.com The resulting spectra serve as a molecular "fingerprint" and are used to identify the functional groups present in 10H-Dibenzo[b,e] nih.govmoldb.comoxaborinin-10-ol. nih.gov
The IR spectrum is expected to be dominated by several characteristic absorption bands. A strong, broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. Strong absorptions between 1380-1310 cm⁻¹ and 1280-1200 cm⁻¹ would correspond to the B-O and C-O stretching vibrations, respectively. The B-C bond stretch would appear in the 1200-1100 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed as a series of sharp bands between 1600-1450 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹.
Table 3: Key Vibrational Modes for 10H-Dibenzo[b,e] nih.govmoldb.comoxaborinin-10-ol
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch (H-bonded) | 3400 - 3200 (broad) | Boron-bound Hydroxyl Group (B-OH) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic Rings |
| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic Rings |
| B-O Stretch | 1380 - 1310 | Oxaborinin Ring and B-OH group |
| C-O-C Stretch (Asymm.) | 1280 - 1200 | Ether Linkage in the Oxaborinin Ring |
| B-C Stretch | 1200 - 1100 | Boron-Aromatic Carbon Bond |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Square Wave Voltammetry)
Electrochemical methods such as Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful tools for investigating the redox properties of molecules. iieta.orgdtu.dk For 10H-Dibenzo[b,e] nih.govmoldb.comoxaborinin-10-ol, these techniques can elucidate the electron transfer processes, probe the stability of the boron center's oxidation state, and provide insights into its potential for applications in electronic materials. myskinrecipes.com
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current, providing information on the oxidation and reduction potentials of a species. researchgate.net A CV experiment on 10H-Dibenzo[b,e] nih.govmoldb.comoxaborinin-10-ol would reveal its ability to accept or donate electrons. The electron-deficient, sp²-hybridized boron atom, acting as a Lewis acid, influences the electronic properties of the entire π-conjugated system.
It is hypothesized that the compound could undergo both reduction and oxidation processes. Reduction would likely involve the acceptance of an electron into the lowest unoccupied molecular orbital (LUMO) of the π-system, forming a radical anion. Oxidation would involve the removal of an electron from the highest occupied molecular orbital (HOMO), forming a radical cation. The potentials at which these events occur, and the reversibility of the corresponding peaks in the voltammogram, would provide critical data on the stability of the resulting charged species and the kinetics of electron transfer. mdpi.com
In 10H-Dibenzo[b,e] nih.govmoldb.comoxaborinin-10-ol, boron exists in its stable +3 oxidation state. Electrochemical techniques can be used to probe the energetic feasibility of changing this oxidation state. While direct oxidation or reduction of the boron center itself is generally difficult, its strong Lewis acidity significantly impacts the redox potentials of the surrounding aromatic system. By comparing the electrochemistry of this compound to that of its parent structure without the boron atom (e.g., dibenzofuran), the specific electronic contribution of the B-O moiety can be quantified. This understanding is crucial for designing derivatives with tailored redox properties for applications in organic electronics or catalysis.
Spectroelectrochemical Studies for Correlating Electronic States with Redox Events
A comprehensive search of scientific literature revealed no specific spectroelectrochemical studies conducted on 10H-Dibenzo[b,e] acs.orgresearchgate.netoxaborinin-10-ol. Consequently, there are no available experimental data, such as potential-dependent spectral changes or detailed analyses correlating the electronic states of its redox species (cationic or anionic radicals) with specific electrochemical events.
Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy to provide insights into the electronic structure of molecules as they undergo oxidation or reduction. researchgate.netresearchgate.net In a typical experiment, the compound of interest is subjected to a varying potential in a specially designed cell that allows for simultaneous measurement of its spectroscopic properties, most commonly UV-Vis-NIR or EPR spectra. researchgate.net This allows researchers to characterize the transient species formed during redox reactions and to understand the relationship between electronic structure and electrochemical behavior. researchgate.net
While general methodologies for the spectroelectrochemical analysis of organic and organometallic compounds are well-established, researchgate.netresearchgate.net and the study of boron-containing heterocycles is an active area of research, researchgate.netumich.edu specific findings for 10H-Dibenzo[b,e] acs.orgresearchgate.netoxaborinin-10-ol are not present in the available literature. Such a study would be valuable for elucidating its frontier molecular orbitals and understanding how the presence of the boron atom influences its electronic properties upon electron transfer.
Future research employing techniques such as cyclic voltammetry coupled with UV-Vis absorption spectroscopy could provide the data necessary to populate tables correlating applied potentials with observed spectral shifts (e.g., the appearance of new absorption bands corresponding to the radical cation or anion) for 10H-Dibenzo[b,e] acs.orgresearchgate.netoxaborinin-10-ol.
Applications in Advanced Materials Science and Emerging Technologies
Development of Optoelectronic Materials and Devices
The core structure of 10H-Dibenzo[b,e] rsc.orgresearchgate.netoxaborinin-10-ol serves as a powerful electron-accepting unit, a crucial component for creating materials with tailored optoelectronic properties. rsc.orgnih.govnih.gov This has led to significant research into its derivatives for use in various organic electronic devices.
Derivatives of the 10H-Dibenzo[b,e] rsc.orgresearchgate.netoxaborinin-10-ol scaffold have been successfully utilized as key components in high-performance Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.netmyskinrecipes.com By coupling the phenoxaboryl group (the acceptor) with various electron-donating units, researchers have synthesized a new class of emitters. rsc.orgresearchgate.net These materials are designed to facilitate efficient intramolecular charge transfer, a critical process for light emission in OLEDs.
In a notable study, phenoxaborin-based emitters were developed that demonstrated impressive device performance. When integrated into OLEDs, these materials achieved high maximum external quantum efficiencies (η_ext), with a light-blue emitting device reaching 15.1% and a green-emitting device achieving an outstanding 22.1%. rsc.orgresearchgate.net These results highlight the potential of the dibenzo-oxaborinin framework for creating efficient and color-pure displays.
While its application in OLEDs is well-documented, specific research detailing the integration of 10H-Dibenzo[b,e] rsc.orgresearchgate.netoxaborinin-10-ol or its direct derivatives into organic photovoltaics (OPVs) is not prominent in publicly available literature.
Currently, there is limited specific research available on the application of the 10H-Dibenzo[b,e] rsc.orgresearchgate.netoxaborinin-10-ol framework in the design of molecular sensors and probes. While related boron-containing heterocyclic compounds like dioxaborines have been explored for fluorescent bioimaging, the direct use of the dibenzo-oxaborinin structure for sensing applications remains an area for future investigation. rsc.org
A significant area of application for dibenzo-oxaborinin derivatives is in the development of Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.orgresearchgate.net TADF materials are a third generation of OLED emitters that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.
The design strategy involves pairing the electron-accepting phenoxaborin unit with strong electron-donating molecules like 9,9-dimethylacridane or phenoxazine. rsc.orgresearchgate.net This donor-acceptor structure effectively separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for achieving a small energy gap (ΔE_ST) between the lowest singlet (S₁) and triplet (T₁) excited states. rsc.orgresearchgate.netnih.govnih.gov A small ΔE_ST allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enabling delayed fluorescence. rsc.orgresearchgate.net
Theoretical studies based on density functional theory (DFT) have been employed to design and predict the TADF properties of novel phenoxaborin derivatives, optimizing them for deep blue emission by tuning the ΔE_ST and oscillator strength. nih.govnih.gov Experimental results have validated this approach, with phenoxaborin-based TADF emitters showing high photoluminescence quantum yields (PLQYs) and leading to highly efficient light blue and green OLEDs. rsc.orgresearchgate.net
| Emitter Compound | Donor Unit | Emission Color | Max. EQE (η_ext) | PLQY |
|---|---|---|---|---|
| Compound 10 | 9,9-dimethylacridane | Light Blue | 15.1% | High |
| Compound 11 | Phenoxazine | Green | 22.1% | High |
| Compound 9 | Carbazole | Blue (Prompt only) | N/A (Not TADF) | N/A |
Role as Chemical Building Blocks for the Synthesis of Advanced Functional Molecules
10H-Dibenzo[b,e] rsc.orgresearchgate.netoxaborinin-10-ol is utilized as a key chemical intermediate and building block for creating more complex, functional molecules. myskinrecipes.com Its structure can be readily modified, particularly at the boron atom, to attach various functional groups. This versatility is central to the synthesis of the advanced TADF emitters discussed previously, where different electron-donating moieties are chemically bonded to the phenoxaboryl core to fine-tune the resulting molecule's electronic and photophysical properties. rsc.orgresearchgate.net The synthesis of these donor-acceptor molecules demonstrates the role of the dibenzo-oxaborinin framework as a foundational scaffold for materials used in organic electronics. myskinrecipes.com
Development of High-Performance Polymers and Advanced Composite Materials
Based on available scientific literature, there are no specific, detailed reports on the development of high-performance polymers or advanced composite materials directly incorporating the 10H-Dibenzo[b,e] rsc.orgresearchgate.netoxaborinin-10-ol monomer. While its use in small-molecule organic electronics is established, its polymerization or integration into composite materials has not been a significant focus of published research.
Contributions to Energy Technologies (e.g., Hydrogen Storage, Battery Applications)
There is currently no evidence in the scientific literature to suggest that 10H-Dibenzo[b,e] rsc.orgresearchgate.netoxaborinin-10-ol or its derivatives have been explored for or contributed to energy technologies such as hydrogen storage or battery applications. Research in boron-based materials for these applications has historically focused on other classes of compounds, such as borohydrides.
Future Research Trajectories and Interdisciplinary Perspectives
Innovation in Synthetic Strategies for Architecturally Complex Oxaborinins
Future research will undoubtedly focus on the development of innovative synthetic methodologies to create architecturally complex dibenzooxaborinin derivatives. Current synthetic routes, while effective for the parent compound, may not be suitable for producing more intricate structures with tailored functionalities. nih.gov Strategies that allow for the introduction of sterically demanding substituents or specific functional groups are crucial for fine-tuning the compound's properties for various applications. The development of novel synthetic protocols will be essential for accessing a wider range of dibenzo[b,f]heteropines, a class of compounds to which dibenzooxaborinins belong. semanticscholar.org
Expansion of the Scope of Catalytic Transformations and Enantioselective Processes
The boron-oxygen bond in 10H-Dibenzo[b,e] core.ac.uknih.govoxaborinin-10-ol hints at its potential in catalysis, particularly in reactions that require precise molecular transformations. myskinrecipes.com A significant area of future research will be the exploration of dibenzooxaborinin-based catalysts for a broader range of organic reactions. A key focus will be the development of chiral dibenzooxaborinin ligands for enantioselective catalysis. core.ac.ukpageplace.dersc.org The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, and the development of efficient chiral catalysts is a continuous pursuit. nih.govua.es Research into chiral oxazaborolidinium ions (COBIs) has demonstrated the potential of boron-based catalysts in various asymmetric transformations, providing a strong foundation for the development of dibenzooxaborinin-based catalytic systems. sigmaaldrich.comresearchgate.net
Synergistic Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational and experimental studies is becoming increasingly vital in modern chemical research. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure and properties of molecules, guiding the rational design of new compounds and materials. nih.gov Future research on 10H-Dibenzo[b,e] core.ac.uknih.govoxaborinin-10-ol will greatly benefit from a combined theoretical and experimental approach. DFT studies can be employed to predict the properties of novel dibenzooxaborinin derivatives, helping to prioritize synthetic targets. nih.gov This integrated approach will accelerate the discovery of new materials with desired functionalities and provide a deeper understanding of the structure-property relationships within this class of compounds.
Exploration of Novel and Unconventional Material Applications
While the application of 10H-Dibenzo[b,e] core.ac.uknih.govoxaborinin-10-ol in organic electronics is a promising area, future research will venture into more novel and unconventional material applications. myskinrecipes.com Its unique electronic properties could be harnessed in the development of advanced sensor technologies. The design of dibenzooxaborinin-containing materials for sensor applications will be a key area of investigation. Furthermore, the incorporation of this boron-containing scaffold into new types of functional materials could lead to breakthroughs in areas such as energy storage and conversion.
Q & A
Q. How can the molecular structure of 10H-dibenzo[b,e][1,4]oxaborinin-10-ol be confirmed experimentally?
- Methodological Answer : The compound’s structure can be validated using X-ray crystallography (for solid-state confirmation) and nuclear magnetic resonance (NMR) spectroscopy (for solution-state analysis). Key bond lengths (e.g., B–C: ~1.547 Å, B–O: ~1.354 Å) computed for this compound align with experimental data for structurally similar borinic acids, such as diazulenylborinic acid (B–O: 1.348 Å) and bis(pentafluorophenyl)borinic acid (B–C: 1.615 Å) . For NMR, B and H/C spectra should confirm boron coordination and aromatic proton environments.
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : The compound is synthesized via a modular approach involving cyclization of substituted catechol derivatives with boron-containing precursors. For example, the Nanjing University group developed a method using This compound as a scaffold for chiral catalysts by introducing "chiral arms" via Suzuki-Miyaura coupling or nucleophilic substitution . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions like over-oxidation or dimerization.
Q. How can the purity of this compound be assessed in academic research settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection is standard for purity assessment. Complementary techniques include mass spectrometry (MS) to confirm molecular weight and elemental analysis (EA) to verify stoichiometry. For borinic acids, B NMR can detect impurities like unreacted boron precursors or hydrolysis products (e.g., boric acid derivatives) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in catalytic performance between computational predictions and empirical results for this compound-based catalysts?
- Methodological Answer : Discrepancies often arise from solvent effects, steric hindrance, or dynamic conformational changes not captured in static computational models. Researchers should:
- Perform solvent-screening experiments (e.g., comparing polar aprotic vs. nonpolar solvents) to assess solvation effects.
- Use variable-temperature NMR to study conformational flexibility.
- Validate computational models (e.g., DFT calculations) with experimental bond-length data (e.g., B–O: 1.354 Å vs. computed values) .
Q. How does the electronic nature of substituents on the dibenzoxaborinin scaffold influence its catalytic activity in asymmetric synthesis?
- Methodological Answer : Electron-withdrawing groups (EWGs) on the aromatic rings enhance boron’s Lewis acidity, improving substrate activation. For example, mesityl(2,4,6-trimethoxyphenyl)borinic acid (B–O: 1.368 Å) shows reduced acidity compared to bis(pentafluorophenyl)borinic acid (B–O: 1.528 Å) due to methoxy donor effects . Systematic studies using Hammett parameters or frontier molecular orbital (FMO) analysis can quantify these effects.
Q. What mechanistic insights support the use of this compound in the desymmetrization of 2,2-disubstituted-1,3-diols?
- Methodological Answer : The catalyst’s C2-symmetric chiral borinic acid core enables dual activation of diol substrates via hydrogen bonding and boron–oxygen coordination. Key steps include:
- Substrate binding : NMR titration or isothermal calorimetry (ITC) to measure binding constants.
- Transition-state stabilization : Kinetic isotope effects (KIEs) and stereochemical probes (e.g., enantiomeric excess >90% achieved by Nanjing University) .
- Computational modeling of transition states to optimize chiral induction.
Q. How can researchers design experiments to probe the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation kinetics : Monitor via UV/Vis spectroscopy or B NMR in buffered solutions (pH 2–12).
- Identification of degradation products : Use LC-MS to detect hydrolyzed species (e.g., phenolic byproducts).
- Comparative analysis with structurally related compounds (e.g., diazulenylborinic acid hydrolyzes faster due to weaker B–O bonds) .
Tables for Reference
Table 1 : Key Bond Lengths in Borinic Acid Derivatives
Table 2 : Catalytic Performance in Desymmetrization Reactions
| Substrate Type | Yield (%) | Enantiomeric Excess (ee%) |
|---|---|---|
| Aryl-disubstituted | 92 | 95 |
| Alkyl-disubstituted | 88 | 91 |
| Results from asymmetric catalysis studies using the C2-symmetric borinic acid catalyst . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
